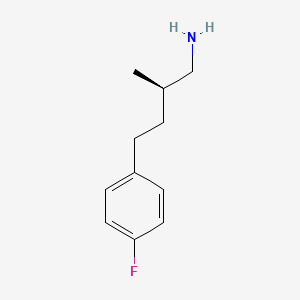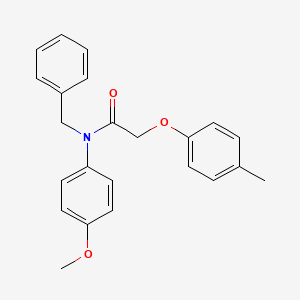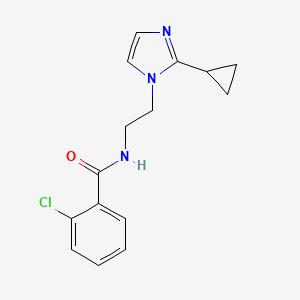![molecular formula C9H10N4O2 B2607100 2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid CAS No. 4121-29-3](/img/structure/B2607100.png)
2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid is a complex organic compound that belongs to the class of pyrrolopyrazines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyrazine ring system attached to an amino acid backbone
作用機序
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that 5h-pyrrolo [2,3- b] pyrazine derivatives, which include this compound, have shown more activity on kinase inhibition .
Biochemical Pathways
The compound’s potential kinase inhibitory activity suggests it may affect pathways involving kinases .
Result of Action
The compound’s potential kinase inhibitory activity suggests it may have effects on cellular processes regulated by kinases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid typically involves multiple steps. One common approach starts with the preparation of pyrrolo[2,3-b]pyrazine derivatives. The process often includes:
Cross-coupling reactions: Using palladium catalysts such as Pd(OAc)2 with ligands like xantphos.
Substitution reactions: Involving reagents like t-butyl carbamate.
Cyclization reactions: Catalyzed by bases such as Cs2CO3 in solvents like DMSO.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: Typically involving oxidizing agents to introduce oxygen functionalities.
Reduction: Using reducing agents to remove oxygen functionalities or reduce double bonds.
Substitution: Commonly with halogenated reagents to introduce new substituents on the pyrrolo[2,3-b]pyrazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Including halogenated compounds like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyrazine ring .
科学的研究の応用
2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including kinase inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid can be compared with other pyrrolopyrazine derivatives:
5H-pyrrolo[2,3-b]pyrazine derivatives: Known for their kinase inhibition activity.
Pyrrolo[1,2-a]pyrazine derivatives: Exhibiting antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-6(9(14)15)3-5-4-13-8-7(5)11-1-2-12-8/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKLFVDILQVMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/new.no-structure.jpg)


![3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2607024.png)
![N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2607025.png)
![Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2607027.png)
![ethyl 2-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2607031.png)

![Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate](/img/structure/B2607033.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2607040.png)
